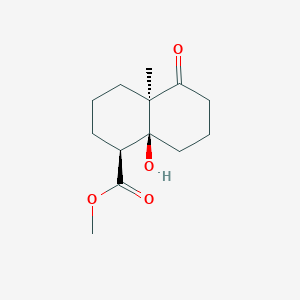
(1S,4aR,8aS)-Methyl 8a-hydroxy-4a-Methyl-5-oxodecahydronaphthalene-1-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1S,4aR,8aS)-Methyl 8a-hydroxy-4a-Methyl-5-oxodecahydronaphthalene-1-carboxylate is a complex organic compound with a unique structure that includes multiple chiral centers
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (1S,4aR,8aS)-Methyl 8a-hydroxy-4a-Methyl-5-oxodecahydronaphthalene-1-carboxylate typically involves multi-step organic reactions. One common method includes the cyclization of a suitable precursor followed by functional group modifications. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure the desired stereochemistry is achieved.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale organic synthesis techniques. These methods are optimized for yield and purity, often utilizing continuous flow reactors and automated systems to maintain consistent reaction conditions.
Analyse Chemischer Reaktionen
Types of Reactions
(1S,4aR,8aS)-Methyl 8a-hydroxy-4a-Methyl-5-oxodecahydronaphthalene-1-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional oxygen-containing functional groups.
Reduction: This reaction can reduce ketones or other functional groups to alcohols.
Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles depending on the desired substitution. Reaction conditions such as temperature, solvent, and pH are carefully controlled to optimize the reaction outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols.
Wissenschaftliche Forschungsanwendungen
(1S,4aR,8aS)-Methyl 8a-hydroxy-4a-Methyl-5-oxodecahydronaphthalene-1-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It can be used to study enzyme interactions and metabolic pathways.
Medicine: It has potential therapeutic applications due to its bioactive properties.
Industry: It can be used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism by which (1S,4aR,8aS)-Methyl 8a-hydroxy-4a-Methyl-5-oxodecahydronaphthalene-1-carboxylate exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(1S,4aR,8aS)-Methyl 8a-hydroxy-4a-Methyl-5-oxodecahydronaphthalene-1-carboxylate: shares similarities with other decahydronaphthalene derivatives.
This compound: is unique due to its specific stereochemistry and functional groups.
Uniqueness
The uniqueness of this compound lies in its specific arrangement of atoms and chiral centers, which confer distinct chemical and biological properties not found in other similar compounds.
Eigenschaften
Molekularformel |
C13H20O4 |
|---|---|
Molekulargewicht |
240.29 g/mol |
IUPAC-Name |
methyl (1S,4aR,8aS)-8a-hydroxy-4a-methyl-5-oxo-2,3,4,6,7,8-hexahydro-1H-naphthalene-1-carboxylate |
InChI |
InChI=1S/C13H20O4/c1-12-7-3-5-9(11(15)17-2)13(12,16)8-4-6-10(12)14/h9,16H,3-8H2,1-2H3/t9-,12+,13+/m1/s1 |
InChI-Schlüssel |
XSBTVPHJABUAKG-ICCXJUOJSA-N |
Isomerische SMILES |
C[C@@]12CCC[C@@H]([C@]1(CCCC2=O)O)C(=O)OC |
Kanonische SMILES |
CC12CCCC(C1(CCCC2=O)O)C(=O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





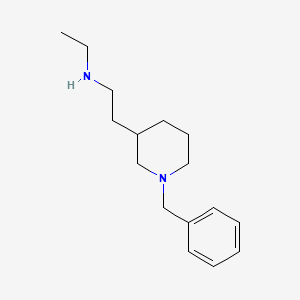
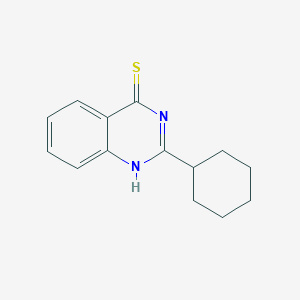
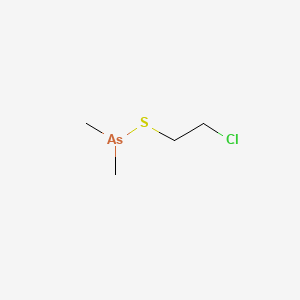
![Benzoic acid, 4-[(2-chloroacetyl)amino]-3-methoxy-, ethyl ester](/img/structure/B13966459.png)
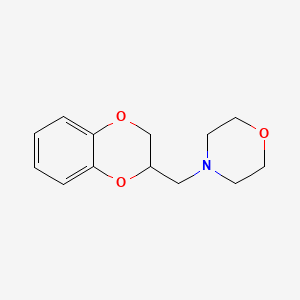
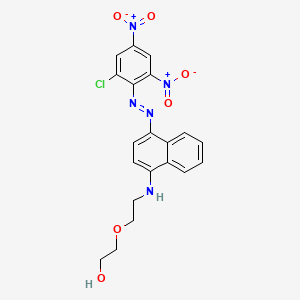
![1-[4-(Diethoxymethyl)phenyl]ethan-1-one](/img/structure/B13966472.png)
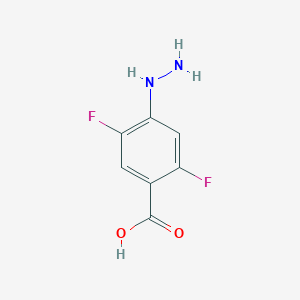
![1h-Pyrazolo[1,5-a]indole](/img/structure/B13966487.png)
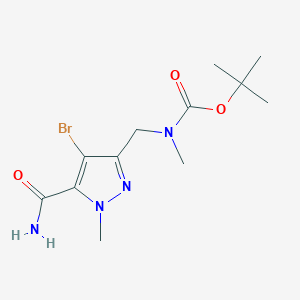
![[2-Methyl-3-(propan-2-yl)phenyl]methanol](/img/structure/B13966499.png)
